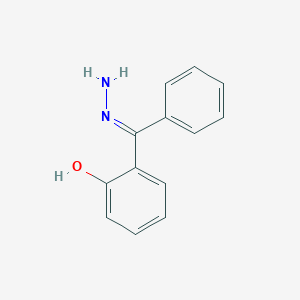

2-(Hydrazono(phenyl)methyl)phenol

Description

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-[(E)-C-phenylcarbonohydrazonoyl]phenol |

InChI |

InChI=1S/C13H12N2O/c14-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16/h1-9,16H,14H2/b15-13+ |

InChI Key |

YMWNTXLBUSIZAD-FYWRMAATSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=C2O |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazono Phenyl Methyl Phenol and Its Analogues

Direct Condensation Approaches for Ligand Synthesis

The most straightforward and widely employed method for synthesizing 2-(Hydrazono(phenyl)methyl)phenol is the direct condensation of salicylaldehyde (B1680747) with phenylhydrazine (B124118). nih.govamazonaws.com This reaction is a classic example of Schiff base formation, where the carbonyl group of the aldehyde reacts with the primary amine group of the hydrazine (B178648) to form an azomethine or imine group (-C=N-). tandfonline.comresearchgate.net

The general reaction is typically carried out by refluxing equimolar amounts of salicylaldehyde and phenylhydrazine in a suitable solvent, such as ethanol. amazonaws.comprimescholars.com The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction. chemistryjournal.net The product, 2-(Hydrazono(phenyl)methyl)phenol, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. primescholars.com

This direct approach is not limited to phenylhydrazine. A wide array of substituted hydrazines and salicylaldehydes can be used to generate a large library of hydrazone analogues. bohrium.comnih.gov For instance, various benzoylhydrazones have been synthesized by condensing salicylaldehyde with different benzhydrazide derivatives. mdpi.com Similarly, substituted phenylhydrazines, such as 4-nitrophenylhydrazine, have been reacted with 4-alkoxy-2-hydroxybenzaldehydes to produce new p-nitrophenylhydrazone derivatives. semanticscholar.orgnih.gov

Below is an interactive data table summarizing various direct condensation reactions for the synthesis of 2-(Hydrazono(phenyl)methyl)phenol and its analogues.

| Aldehyde/Ketone | Hydrazine Derivative | Product | Reference |

| Salicylaldehyde | Phenylhydrazine | 2-(Hydrazono(phenyl)methyl)phenol | nih.govamazonaws.com |

| Salicylaldehyde | Morpholine (B109124) thio-hydrazone | Salicylaldehyde morpholine N-thiohydrazone | primescholars.com |

| Salicylaldehyde | p-Toluidine (B81030) | Schiff base of p-toluidine and salicylaldehyde | chemistryjournal.net |

| 3-Ethoxy-4-hydroxybenzaldehyde | 2-Nitrophenylhydrazine | 2-Ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol | nih.gov |

| 4-Alkoxy-2-hydroxybenzaldehyde | 4-Nitrophenylhydrazine | p-Substituted Salicylaldehyde Phenylhydrazone Derivatives | semanticscholar.orgnih.gov |

Multi-Step Synthesis Pathways for Complex Ligand Systems

While direct condensation is effective for many hydrazone ligands, the synthesis of more complex systems often necessitates multi-step pathways. These approaches allow for the introduction of diverse functional groups and the construction of intricate molecular architectures. bohrium.comnih.gov

A common strategy involves the initial synthesis of a hydrazide, which is then condensed with an aldehyde or ketone. For example, acid hydrazides can be prepared by converting a carboxylic acid into its corresponding methyl ester, followed by a reaction with hydrazine monohydrate. bohrium.comnih.gov This hydrazide can then be reacted with a substituted salicylaldehyde to form the desired hydrazone. bohrium.com Similarly, sulfonohydrazides are synthesized from the corresponding sulfonyl chlorides and hydrazine monohydrate before condensation. bohrium.com

Multi-step synthesis is also crucial for creating polytopic ligands, which contain multiple binding sites. nih.gov For instance, tritopic hydrazone ligands have been synthesized by first preparing pyridine-2,6-dicarboxylic dihydrazide, which is then reacted with an appropriate acetyl derivative, such as 2-acetylthiophene (B1664040) or 2-acetylpyrrole, in a subsequent step. nih.gov

These multi-step routes provide greater control over the final structure of the ligand, enabling the design of molecules with specific coordination properties and biological activities.

Solvent and Catalytic Influences on Reaction Efficiency

The efficiency of hydrazone synthesis can be significantly influenced by the choice of solvent and the presence of a catalyst. The solvent not only dissolves the reactants but can also affect the reaction kinetics and equilibrium. acs.org

Ethanol is a commonly used solvent for hydrazone synthesis due to its ability to dissolve both the aldehyde/ketone and the hydrazine, as well as its suitable boiling point for refluxing the reaction mixture. primescholars.commdpi.com Other solvents, such as methanol (B129727) and toluene, have also been employed. semanticscholar.orgnih.govnih.gov In some cases, solvent-free conditions, such as mechanochemical grinding or solid-state melt synthesis, have been utilized to create more sustainable and efficient synthetic protocols. researchgate.netrsc.orgresearchgate.net

Catalysts are often used to accelerate the condensation reaction. Acid catalysts, such as glacial acetic acid or p-toluenesulfonic acid, are frequently employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. chemistryjournal.netsemanticscholar.orgnih.gov Base catalysis is also possible, where a base can deprotonate the hydrazine, increasing its nucleophilicity. The use of heterogeneous catalysts, such as magnesium oxide nanoparticles, has also been reported as a green and efficient method for hydrazone synthesis. researchgate.netresearchsquare.com The choice of catalyst can impact the reaction rate and yield, and in some cases, can be performed under catalyst-free conditions. researchgate.netnih.gov

The table below illustrates the impact of different solvents and catalysts on the synthesis of hydrazones.

| Reaction | Solvent | Catalyst | Outcome | Reference |

| Cinnamaldehyde + Hydrazide Resin | Ethanol | - | Higher reactivity of benzaldehyde (B42025) over acetophenone | acs.org |

| Cinnamaldehyde + Hydrazide Resin | Hexane | - | Lower reactivity compared to ethanol | acs.org |

| Aldehydes + Hydrazides | - | Mechanochemical Grinding | Excellent yields (>99%) | rsc.org |

| Aryl hydrazines + Aldehydes/Ketones | Solvent-free | MgO nanoparticles | High yields under mild conditions | researchgate.netresearchsquare.com |

| 4-alkoxy-2-hydroxybenzaldehyde + 4-nitrophenylhydrazine | Toluene | p-toluenesulfonic acid | Efficient condensation | semanticscholar.orgnih.gov |

Synthetic Routes to Functionalized 2-(Hydrazono(phenyl)methyl)phenol Analogues

The synthesis of functionalized analogues of 2-(Hydrazono(phenyl)methyl)phenol allows for the fine-tuning of its chemical and physical properties for specific applications. nih.govsemanticscholar.orgnih.govmdpi.comnih.gov By introducing various substituents onto the salicylaldehyde and/or the phenylhydrazine moieties, researchers can modulate the ligand's coordination behavior, solubility, and biological activity. mdpi.commdpi.com

One common approach is to start with a substituted salicylaldehyde. For example, the introduction of a methoxy (B1213986) group at different positions on the salicylaldehyde ring has been shown to enhance the antiproliferative effects of the resulting hydrazones. mdpi.commdpi.com Similarly, bromo and nitro substituents have been incorporated to study their effects on anticancer activity. mdpi.com

Functionalization can also be achieved by modifying the hydrazine component. The use of different acyl hydrazides allows for the introduction of a wide range of functional groups. mdpi.com For instance, N-aryl 2-aroylhydrazono-propanehydrazonoyl chlorides have been used as precursors to synthesize new functionalized 1,3,4-thiadiazoles. nih.gov

Furthermore, multi-step synthetic strategies can be employed to build more complex functionalized systems. bohrium.comnih.gov This can involve the synthesis of a core structure which is then further modified in subsequent steps. For example, N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide has been used as a key intermediate to synthesize a series of hydrazones containing a benzo[d]thiazole moiety. bohrium.com

These synthetic routes provide a powerful toolkit for creating a diverse library of functionalized 2-(Hydrazono(phenyl)methyl)phenol analogues with tailored properties.

Advanced Spectroscopic and Crystallographic Characterization of 2 Hydrazono Phenyl Methyl Phenol and Its Complexes

Vibrational Spectroscopy Analysis (FTIR, IR)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups and probing the bonding within 2-(Hydrazono(phenyl)methyl)phenol. The conformation of the molecule is stabilized by an intramolecular O-H⋯N hydrogen bond nih.gov.

Assignment of Characteristic Functional Group Vibrations

The IR spectrum of 2-(Hydrazono(phenyl)methyl)phenol and related compounds displays several characteristic absorption bands corresponding to its specific functional groups. The high-frequency region is dominated by stretching vibrations of the O-H and N-H groups. A broad band typical for a hydrogen-bonded phenolic O-H stretch is expected, often observed in the range of 3200-3600 cm⁻¹. For similar Schiff base compounds like 2-((phenylimino)methyl)phenol, O-H stretching has been identified at 3213 cm⁻¹ and 3652.8 cm⁻¹. researchgate.net The N-H stretching vibration of the hydrazone moiety typically appears around 3329 cm⁻¹. researchgate.net

The double bond region of the spectrum is particularly informative. The C=N (azomethine or imine) group stretching vibration is a key characteristic, generally appearing in the 1590-1690 cm⁻¹ range. researchgate.net In phenylhydrazone derivatives, this peak has been specifically assigned to bands at 1597 cm⁻¹ and 1608 cm⁻¹. researchgate.net In related acylpyrazolone phenylhydrazones, the azomethine ν(C=N) band is found around 1634 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the phenyl rings are also found in this region, typically near 1569 cm⁻¹. researchgate.net The spectrum is further characterized by C-H stretching vibrations of the aromatic rings, observed around 3088 cm⁻¹. researchgate.net

Table 1: Characteristic IR Frequencies for 2-(Hydrazono(phenyl)methyl)phenol and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3213 - 3653 | researchgate.net |

| N-H (Hydrazone) | Stretching | ~3329 | researchgate.net |

| C-H (Aromatic) | Stretching | ~3088 | researchgate.net |

| C=N (Azomethine) | Stretching | 1597 - 1634 | researchgate.netnih.gov |

| C=C (Aromatic) | Stretching | ~1569 | researchgate.net |

Spectral Shifts Upon Metal Coordination

When 2-(Hydrazono(phenyl)methyl)phenol acts as a ligand to form metal complexes, significant shifts in its vibrational frequencies are observed. These shifts provide direct evidence of the coordination sites. The compound typically behaves as a bidentate or tridentate ligand, coordinating through the phenolic oxygen and the azomethine nitrogen atom. researchgate.netekb.eg

Upon complexation, the stretching frequency of the C=N bond is notably affected. Studies on metal complexes of similar phenylhydrazones show that the ν(C=N) band shifts to a lower wavenumber, typically in the range of 1617–1620 cm⁻¹, compared to the free ligand's value of ~1634 cm⁻¹. nih.gov This shift to lower energy is indicative of the donation of electron density from the azomethine nitrogen to the metal ion, which weakens the C=N double bond.

Furthermore, the disappearance or significant shift of the phenolic O-H stretching band upon complexation confirms the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. ekb.eg The coordination through the phenolic oxygen and azomethine nitrogen leads to the formation of a stable chelate ring with the metal ion. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of 2-(Hydrazono(phenyl)methyl)phenol in solution, providing insights into its molecular framework, tautomeric equilibria, and conformational preferences.

Elucidation of Molecular Structure and Tautomeric Forms

The ¹H NMR spectrum of 2-(Hydrazono(phenyl)methyl)phenol displays distinct signals for each type of proton. The protons on the aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm. docbrown.info A key feature is the signal for the phenolic O-H proton, which is often observed as a singlet and can be deshielded due to intramolecular hydrogen bonding with the azomethine nitrogen. Its chemical shift can vary over a wide range (3-8 ppm or even further downfield) depending on the solvent and concentration. docbrown.infonih.gov The N-H proton of the hydrazone group also gives a characteristic signal.

¹³C NMR spectroscopy complements the proton data. The carbon atom of the C=N azomethine group is particularly characteristic, with its resonance appearing significantly downfield. In related hydrazone structures, this imine carbon (C=N) has been detected at chemical shifts of 137.7 ppm and 147.68 ppm. nih.govnih.gov The aromatic carbons resonate in the typical range of 115-150 ppm. nih.gov

Hydrazones derived from 2-hydroxy-substituted aldehydes, such as this compound, can exist in several tautomeric forms, most commonly the enol-imine and keto-hydrazo forms. Computational studies on analogous structures, like 2-[(4-phenylthiazol-2-yl)hydrazonomethyl]phenol, have shown that the enol-hydrazo tautomer is the most stable form. researchgate.net NMR spectroscopy is a primary method for investigating such tautomeric equilibria in solution, as the different forms would give rise to distinct sets of signals. The presence of a strong intramolecular O-H···N hydrogen bond, as confirmed in the solid state for related molecules, suggests a preference for the enol-imine form in solution as well. nih.gov

Table 2: Representative NMR Chemical Shifts for 2-(Hydrazono(phenyl)methyl)phenol Analogs

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 6.5 - 8.0 | docbrown.info |

| ¹H | Phenolic (O-H) | 3.0 - 8.0 (variable) | docbrown.info |

| ¹³C | Aromatic (C) | 115 - 150 | nih.gov |

| ¹³C | Azomethine (C=N) | ~138 - 148 | nih.govnih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic or UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of 2-(Hydrazono(phenyl)methyl)phenol and its analogs is characterized by intense absorption bands in the ultraviolet and visible regions.

These absorptions arise from π→π* and n→π* electronic transitions. The π→π* transitions are typically high-energy and are associated with the aromatic rings and the C=N double bond of the hydrazone chromophore. These usually result in strong absorption bands in the UV region. For example, similar hydrazone compounds exhibit maximum absorption (λmax) in the range of 355-385 nm. researchgate.net The n→π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms, are of lower energy and may extend into the visible region, contributing to the color of the compound. researchgate.net In a related Schiff base, 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol, absorption bands were observed at 268 nm and 589 nm. researchgate.net

Upon coordination to metal ions, the electronic spectrum of the ligand undergoes noticeable changes, a phenomenon known as solvatochromism. These changes, which can include shifts in the wavelength of maximum absorption (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects), confirm the interaction between the ligand and the metal. ekb.egresearchgate.net These spectral shifts arise from the perturbation of the ligand's electronic energy levels upon coordination.

Electronic Transitions and Chromophoric Behavior

The chromophoric nature of 2-(Hydrazono(phenyl)methyl)phenol arises from its extended system of conjugated π-electrons, which includes the phenolic ring, the phenyl ring, and the azomethine group (-C=N-). This conjugation allows for electronic transitions, primarily π → π* and n → π*, which are observable in the ultraviolet-visible (UV-Vis) spectrum.

Studies on structurally similar hydrazone derivatives reveal characteristic absorption bands in the UV-Vis region. For instance, various hydrazones synthesized from 2,4-dinitrophenylhydrazine (B122626) exhibit strong absorption maxima (λmax) between 355 and 385 nm. researchgate.net A related compound, (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine, shows a significant absorption peak at 406 nm, which is attributed to a combination of π–π* transitions and intramolecular charge transfer (ICT). nepjol.infonepjol.info The phenolic hydroxyl group and the imine nitrogen atom possess lone pairs of electrons (n electrons), and the electronic transitions involving these non-bonding electrons (n → π) typically appear as lower energy, less intense bands compared to the π → π transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism, which further confirms the presence of charge transfer characteristics within the molecule.

Ligand-to-Metal and Metal-to-Ligand Charge Transfer Bands

When 2-(Hydrazono(phenyl)methyl)phenol acts as a ligand to form metal complexes, new, often intense, electronic transitions known as charge-transfer (CT) bands can appear in the spectrum. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal ion and those centered on the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron moves from a ligand-based orbital to a metal-based orbital, resulting in the formal reduction of the metal center. researchgate.net These transitions are favored when the ligand has high-energy lone pairs (like the phenolate (B1203915) oxygen or imine nitrogen in 2-(Hydrazono(phenyl)methyl)phenol) and the metal has low-lying empty or partially filled d-orbitals. The resulting complexes are often brightly colored. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT): Conversely, an MLCT transition involves the promotion of an electron from a metal-based d-orbital to a low-lying empty π* orbital of the ligand, leading to the formal oxidation of the metal center. researchgate.netresearchgate.net This is common in complexes with metals in low oxidation states and ligands possessing a π-acceptor system, such as the conjugated imine functionality in 2-(Hydrazono(phenyl)methyl)phenol. youtube.com The electronic spectra of metal complexes with similar Schiff base ligands have been used to infer their geometry; for example, studies on certain Co(II), Ni(II), and Cu(II) complexes suggest octahedral or square planar structures based on the observed electronic transitions. researchgate.net

These CT bands are typically much more intense (with molar absorptivities, ε, often > 50,000 L mol⁻¹ cm⁻¹) than the weaker d-d transitions (ε ≈ 20–200 L mol⁻¹ cm⁻¹) observed in many transition metal complexes. researchgate.net

Mass Spectrometry Techniques (EI-MS, HREI-MS, GC-MS)

Mass spectrometry is a crucial analytical tool for the characterization of 2-(Hydrazono(phenyl)methyl)phenol, providing information on its molecular weight and structural features through fragmentation analysis. Techniques such as Electron Ionization Mass Spectrometry (EI-MS), High-Resolution Electron Ionization Mass Spectrometry (HREI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for this class of compounds. researchgate.netresearchgate.net

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing volatile or derivatized phenols. whitman.edu For less volatile compounds, direct infusion EI-MS is used. HREI-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

Molecular Ion Identification and Fragmentation Patterns

In the mass spectrum of 2-(Hydrazono(phenyl)methyl)phenol, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion [M]⁺. The fragmentation of this molecular ion provides a unique fingerprint that aids in structure elucidation. The fragmentation pattern of phenols is well-documented and often involves characteristic losses. libretexts.orgyoutube.com

For 2-(Hydrazono(phenyl)methyl)phenol, the fragmentation is expected to follow several key pathways:

Alpha-cleavage: Breakage of bonds adjacent to the functional groups is common. This can include cleavage of the N-N bond or the C-N bond.

Loss of Neutral Molecules: Aromatic alcohols and phenols often exhibit a prominent molecular ion peak. whitman.edu Characteristic fragmentation includes the loss of stable neutral molecules like CO (M-28) and a formyl radical (HCO, M-29). libretexts.org

Aromatic Fragments: The presence of benzene (B151609) rings leads to common aromatic fragments. A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is a common feature in the mass spectra of aromatic compounds, though its intensity can be low in phenols. docbrown.info Cleavage can also lead to the formation of a tropylium (B1234903) cation at m/z 91 if rearrangement occurs. youtube.com

The predicted fragmentation pattern can be summarized in the table below, based on the general fragmentation of phenols and aromatic hydrazones.

| Fragment Ion (m/z) | Possible Identity | Origin |

| M⁺ | [C₁₃H₁₂N₂O]⁺ | Molecular Ion |

| M-28 | [C₁₂H₁₂N₂]⁺ | Loss of CO from the phenol (B47542) ring |

| M-29 | [C₁₂H₁₁N₂]⁺ | Loss of HCO radical from the phenol ring |

| 93 | [C₆H₅N₂]⁺ | Cleavage of the C-N bond between the rings |

| 91 | [C₇H₇]⁺ | Tropylium cation via rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single Crystal X-ray Diffraction Analysis

For the closely related compound, 2-(Hydrazonomethyl)phenol (C₇H₈N₂O), single-crystal X-ray analysis has provided detailed structural data. nih.gov The analysis confirms the molecular structure and provides the basis for understanding its chemical properties.

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₈N₂O |

| Formula weight | 136.15 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.1010 (11) |

| b (Å) | 6.0062 (5) |

| c (Å) | 8.1979 (6) |

| β (°) | 102.5250 (10) |

| Volume (ų) | 677.78 (9) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.334 |

Data sourced from Acta Crystallographica Section E, 2009, 65, o3023. nih.gov

Determination of Molecular Geometry and Bond Parameters

X-ray diffraction analysis allows for the precise measurement of bond lengths and angles within the molecule. For 2-(Hydrazonomethyl)phenol , the data reveals key aspects of its geometry. The conformation of the molecule is stabilized by an intramolecular O—H···N hydrogen bond. nih.gov The bond lengths indicate the expected hybridizations, with the C=N imine bond measuring 1.2768 (18) Å.

| Bond | Length (Å) |

|---|---|

| C1—O1 | 1.3597 (16) |

| C6—C7 | 1.4574 (19) |

| C7—N1 | 1.2768 (18) |

| N1—N2 | 1.4071 (16) |

| Angle | Value (°) |

|---|---|

| O1—C1—C6 | 121.29 (12) |

| N1—C7—C6 | 122.09 (13) |

| C7—N1—N2 | 117.15 (12) |

Data sourced from Acta Crystallographica Section E, 2009, 65, o3023.

In a more complex derivative, (E)-2-hydroxybenzophenone phenylhydrazone (C₁₉H₁₆N₂O), the C=N imine bond length is 1.2935 (17) Å. The molecule exhibits significant twisting between its aromatic rings; the hydroxyphenyl and N-bound phenyl rings have a dihedral angle of 24.37 (7)°, while the C-bound phenyl ring is nearly perpendicular to these planes. nih.gov

Elucidation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystal structure of 2-(Hydrazonomethyl)phenol , the packing is significantly influenced by hydrogen bonding. In addition to the intramolecular O—H···N hydrogen bond that stabilizes the molecular conformation, there are intermolecular N—H···O and N—H···N hydrogen bonds that link the molecules together into a stable, three-dimensional network. nih.gov

Similarly, for (E)-2-hydroxybenzophenone phenylhydrazone , the most prominent feature of the crystal packing is the formation of zigzag chains that propagate along the nepjol.info crystal axis. nih.gov These chains are held together by N—H···O hydrogen bonds between adjacent molecules.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O1—H1···N1 | 0.82 | 1.80 | 2.5415 (16) | 150 |

| N2—H2A···O1ⁱ | 0.86 | 2.56 | 3.3076 (17) | 145 |

| N2—H2B···N1ⁱⁱ | 0.86 | 2.23 | 3.0539 (18) | 160 |

Symmetry codes: (i) x, y-1, z; (ii) -x+1/2, y-1/2, -z+1/2. Data sourced from Acta Crystallographica Section E, 2009, 65, o3023.

These detailed crystallographic studies are essential for understanding the structure-property relationships in these compounds and for the rational design of new materials with desired characteristics.

Hydrogen Bonding Networks (O-H…N, N-H…O, C-H…O)

Hydrogen bonds are pivotal in dictating the conformation and crystal packing of hydrazone structures. The molecular conformation of these compounds is often stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom (N). nih.govnih.govnih.govnih.gov This interaction typically forms a six-membered ring, referred to as an S(6) loop, which contributes to the planarity of that molecular segment. nih.govsunway.edu.my

Table 1: Hydrogen Bond Geometry for 2-[(E)-Phenyl(2-phenylhydrazin-1-ylidene)methyl]phenol Data sourced from crystallographic studies. nih.gov

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Type |

| O1–H1O···N1 | 0.85(1) | 1.76(1) | 2.5678(14) | 157(2) | Intramolecular |

| N2–H2N···O1 | 0.89(2) | 2.43(2) | 3.2517(16) | 155(1) | Intermolecular |

| (D = donor atom; H = hydrogen atom; A = acceptor atom) |

π-π Stacking Interactions

π-π stacking is another crucial non-covalent interaction that influences the crystal packing of aromatic compounds, arising from the electrostatic and dispersion forces between π-systems of adjacent aromatic rings. scirp.orgarxiv.org The nature and significance of these interactions in hydrazones can vary depending on the specific substituents and the resulting steric and electronic environment.

In the case of 2-[(E)-Phenyl(2-phenylhydrazin-1-ylidene)methyl]phenol, the crystal packing is dominated by the hydrogen bonding network, and the chains are reported to pack without specific, directional π-π stacking interactions between them. nih.govnih.gov However, in other derivatives, such as 2-{(1E)-[(E)-2-(2,6-dichlorobenzylidene)hydrazin-1-ylidene]methyl}phenol, π-stacking interactions are observed. sunway.edu.my These interactions occur between the hydroxy- and chlorobenzene (B131634) rings of adjacent molecules, leading to a helical supramolecular chain with an inter-centroid separation of 3.6939 (13) Å. sunway.edu.my This indicates that the presence and importance of π-π stacking in the solid state of these compounds are highly sensitive to the specific molecular structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govdoaj.org The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution of a given molecule's electron density to the total density is dominant. mdpi.com By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing environment.

Quantification of Intermolecular Interactions

A key feature of Hirshfeld surface analysis is the generation of two-dimensional "fingerprint plots." nih.gov These plots summarize all the intermolecular contacts in a crystal by plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The relative area under different regions of the plot corresponds to the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface.

This quantitative approach allows for a detailed comparison of the packing environments of different crystal structures. For example, in derivatives of 2-(Hydrazono(phenyl)methyl)phenol, the analysis reveals the predominance of specific contacts. While data for the parent compound is not available, analysis of related structures provides insight. For a complex derivative, H···H contacts can account for the largest contribution (43.9%), followed by H···C/C···H contacts. nih.gov In a chlorinated analogue, H···H and Cl···H/H···Cl contacts each contribute approximately 29% to the surface, with π-stacking interactions contributing a further 12.0%. sunway.edu.my For other related structures, H···H contacts can be even more dominant, contributing up to 65.5%, with O···H/H···O (17.5%) and C···H/H···C (14.3%) interactions also being significant. nih.gov

Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Schiff Base Compounds

| Interaction Type | Contribution in a Dichlorinated Analogue (%) sunway.edu.my | Contribution in a Benzo[f]isoindole Derivative (%) nih.gov | Contribution in a Chloroquinoline Derivative (%) nih.gov |

| H···H | ~29.0 | 65.5 | 35.5 |

| C···H/H···C | - | 14.3 | 33.7 |

| O···H/H···O | - | 17.5 | - |

| Cl···H/H···Cl | ~29.0 | - | 12.3 |

| N···H/H···N | - | - | 9.5 |

| π–π (C···C) | 12.0 | - | 3.5 |

Mapping of Interaction Patches

The Hirshfeld surface can be mapped with different properties to visualize interaction patches. A commonly used function is the normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. The dₙₒᵣₘ surface displays a color scale where red spots indicate contacts shorter than the van der Waals radii, representing close intermolecular interactions like strong hydrogen bonds. nih.govmdpi.com Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. mdpi.com

For example, bright red spots on the dₙₒᵣₘ surface are indicative of hydrogen bonds, such as N-H···O or C-H···π interactions. nih.govnih.gov The two-dimensional fingerprint plots complement this visualization; the characteristic sharp "spikes" in the plots for O···H/H···O interactions correspond to strong hydrogen bonds, while more diffuse features indicate weaker or more varied contacts. nih.gov The presence of characteristic "wings" in the fingerprint plot is indicative of C-H···π interactions. nih.gov By analyzing these maps and plots, researchers can identify the specific atoms involved in the most significant interactions that stabilize the crystal structure. nih.govnih.gov

Coordination Chemistry of 2 Hydrazono Phenyl Methyl Phenol Ligands

Chelation Behavior with Transition Metal Ions

The presence of oxygen and nitrogen donor atoms in the structure of 2-(Hydrazono(phenyl)methyl)phenol allows for effective chelation with various transition metal ions. This chelation typically involves the deprotonated phenolic oxygen and the azomethine nitrogen, leading to the formation of stable metallacycles.

Overview of Metal Complexes Formed

A broad spectrum of metal complexes has been synthesized using 2-(Hydrazono(phenyl)methyl)phenol and its analogues as ligands. These include complexes with both d-block and f-block elements.

Commonly Studied Metal Ions:

Copper(II) (Cu(II)) : Cu(II) complexes of these ligands are widely reported. nih.govresearchgate.netmdpi.com They are often studied for their catalytic and biological activities. nih.govmdpi.com

Nickel(II) (Ni(II)) : Ni(II) readily forms complexes with these hydrazone ligands, often exhibiting square planar or octahedral geometries. chemijournal.comresearchgate.netnih.govresearchgate.net

Cobalt(II) (Co(II)) : Co(II) complexes have been synthesized and characterized, with studies often focusing on their geometry and potential applications. bohrium.comijtonline.com

Zinc(II) (Zn(II)) : As a d¹⁰ ion, Zn(II) forms diamagnetic complexes, which are useful for comparative structural studies and have shown significant biological activity. diva-portal.orgresearchgate.netresearchgate.net

Manganese(II/III) (Mn(II/III)) : Manganese complexes in both +2 and +3 oxidation states have been prepared, with their magnetic properties being of particular interest. researchgate.net

Iron(II/III) (Fe(II/III)) : Iron complexes are of interest due to their potential relevance in biological systems and as spin-crossover materials. nih.govrsc.orgnih.gov

Cadmium(II) (Cd(II)) : Cd(II) complexes, similar to Zn(II), are diamagnetic and often adopt tetrahedral geometries. researchgate.net

Mercury(II) (Hg(II)) : The coordination chemistry of Hg(II) with these ligands has been explored, with some complexes showing notable antimicrobial activity. nih.govrsc.org

Lanthanum(III) (La(III)) and Lutetium(III) (Lu(III)) : While less common, studies on lanthanide complexes, including La(III) and Lu(III), are emerging, expanding the scope of coordination with these ligands.

Ligand Denticity and Coordination Modes

The 2-(Hydrazono(phenyl)methyl)phenol ligand and its derivatives can exhibit different denticities and coordination modes depending on the specific metal ion, the reaction conditions, and the presence of other coordinating species.

N,O-Bidentate : The most common coordination mode involves the phenolic oxygen and the imine nitrogen atoms, forming a stable six-membered chelate ring. researchgate.net This mode is prevalent in many mononuclear complexes.

NNO-Tridentate : In some cases, particularly with derivatives containing additional donor sites, the ligand can act in a tridentate fashion. For instance, a hydrazone ligand with a pyridyl group can coordinate through the phenolic oxygen, imine nitrogen, and the pyridine (B92270) nitrogen. Some ligands act as monobasic tridentate, coordinating through the phenolate (B1203915) oxygen, azomethine nitrogen, and a carbonyl oxygen from an isatin (B1672199) moiety. researchgate.net

Other Coordination Modes : The flexibility of the hydrazone backbone allows for various conformations, which can lead to different coordination architectures, including the formation of polynuclear complexes where the ligand bridges two or more metal centers.

Structural Elucidation of Metal Complexes

The structures of the metal complexes formed with 2-(Hydrazono(phenyl)methyl)phenol ligands have been extensively investigated using techniques such as single-crystal X-ray diffraction, which provides definitive information about the coordination environment of the metal ion.

Coordination Geometries

The coordination geometry around the central metal ion is influenced by factors such as the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Observed Geometries:

Octahedral : This is a common geometry, particularly for Ni(II), Co(II), and Fe(III) complexes, often with a 1:2 metal-to-ligand ratio where two tridentate ligands or two bidentate ligands and two solvent molecules occupy the coordination sphere. chemijournal.comresearchgate.net Distorted octahedral geometries are also frequently observed. rsc.org

Tetrahedral : This geometry is typical for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for some Co(II) complexes. researchgate.net

Square Planar : Square planar geometry is often adopted by Ni(II) and Cu(II) complexes. nih.govdiva-portal.org For Cu(II), this can sometimes be distorted towards a tetrahedral geometry. researchgate.net

The following table summarizes the typical coordination geometries observed for various metal complexes of 2-(Hydrazono(phenyl)methyl)phenol and its derivatives.

| Metal Ion | Typical Coordination Geometry |

| Cu(II) | Square Planar, Distorted Square Planar, Octahedral |

| Ni(II) | Octahedral, Square Planar |

| Co(II) | Octahedral, Tetrahedral |

| Zn(II) | Tetrahedral, Octahedral |

| Fe(III) | Distorted Octahedral |

| Cd(II) | Tetrahedral |

Influence of Ligand and Metal on Complex Architecture

The final architecture of the metal complex is a result of a delicate interplay between the electronic and steric properties of the ligand and the preferred coordination number and geometry of the metal ion.

Ligand Effects : Substituents on the phenyl rings of the ligand can influence the electronic properties of the donor atoms and introduce steric hindrance, which can affect the coordination geometry and the stability of the complex. For example, bulky substituents may favor lower coordination numbers.

Metal Ion Effects : The size and the d-electron configuration of the metal ion play a crucial role. For instance, the preference of Ni(II) for both square planar and octahedral geometries leads to a richer structural chemistry compared to Zn(II), which strongly favors tetrahedral coordination. The Jahn-Teller effect in Cu(II) complexes often leads to distorted geometries.

Magnetic Properties of Paramagnetic Complexes

The magnetic properties of paramagnetic complexes, particularly those of Cu(II), Ni(II), Co(II), and Mn(II/III), provide valuable insights into their electronic structure and the nature of the metal-ligand bonding. Magnetic susceptibility measurements are commonly used to determine the magnetic moment of the complexes, which can help in assigning the oxidation state and the spin state of the central metal ion.

For instance, mononuclear Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron. The magnetic properties of polynuclear complexes can reveal the presence of magnetic exchange interactions between the metal centers, which can be either ferromagnetic (spin alignment) or antiferromagnetic (spin pairing). Studies on formazan (B1609692) dye complexes with Cr, Fe, Co, Cu, and Ni have been conducted. bohrium.com

The following table presents typical magnetic moment ranges for some common paramagnetic complexes of 2-(Hydrazono(phenyl)methyl)phenol derivatives.

| Metal Complex | Geometry | Typical Magnetic Moment (B.M.) |

| Cu(II) | Square Planar/Octahedral | 1.70 - 2.20 |

| Ni(II) | Octahedral | 2.90 - 3.40 |

| Ni(II) | Square Planar | Diamagnetic (0) |

| Co(II) | Octahedral | 4.30 - 5.20 |

| Co(II) | Tetrahedral | 4.20 - 4.80 |

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes derived from 2-(Hydrazono(phenyl)methyl)phenol and related hydrazone ligands provides valuable information about their redox properties and the electronic environment of the metal center. Techniques such as cyclic voltammetry are instrumental in investigating these characteristics.

Redox Potentials and Metal Oxidation States (e.g., Mn(II)/Mn(III), Mn(III)/Mn(IV) couples)

The redox potentials of metal complexes are a fundamental measure of their tendency to undergo oxidation or reduction. For transition metal complexes with hydrazone ligands, these potentials are influenced by the nature of the metal ion, the specific structure of the ligand, and the coordination geometry.

In the case of manganese complexes, the Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox couples are of particular interest due to their relevance in biological systems and catalytic processes. mdpi.com The redox potential of the Mn(III)/Mn(II) couple indicates the ease with which the Mn(II) complex can be oxidized. A more positive redox potential suggests a greater propensity for the metal center to remain in the reduced Mn(II) state. The electronic properties of the ligand play a crucial role in tuning these potentials; electron-donating groups on the ligand tend to stabilize higher oxidation states, thus lowering the redox potential, while electron-withdrawing groups have the opposite effect. mdpi.comnih.gov

For instance, studies on manganese complexes with isoindoline-based ligands have shown that the redox potentials of the Mn(III)/Mn(II) couple can be systematically varied by modifying the ligand structure. This tuning of redox potentials has a direct impact on the catalytic activity of the complexes, such as in the disproportionation of hydrogen peroxide. mdpi.com A linear correlation has been observed where a higher redox potential for the Mn(III)/Mn(II) couple corresponds to higher catalase-like activity. mdpi.com

While specific redox potential data for 2-(Hydrazono(phenyl)methyl)phenol complexes is not extensively documented, data from related systems can provide valuable insights. The following table illustrates typical redox potential values for transition metal complexes with a different nitrogen-containing ligand, highlighting the quasi-reversible one-electron transfer processes.

Table 1: Peak Potentials for Metal Complexes with 3,6-bis(3,5-dimethylpyrazolyl)pyridazine

| Compound | Epa (V vs Ag/AgCl) | Epc (V vs Ag/AgCl) | ΔE (V) |

|---|---|---|---|

| Complex 1 (Cu) | 0.75 | 0.03 | 0.72 |

| Complex 2 (Fe) | -0.67 | -0.47 | 0.20 |

| Complex 3 (Ni) | 0.71 | 0.12 | 0.59 |

Note: Data extracted from a study on different, but related, nitrogen-containing heterocyclic ligands to illustrate typical redox behaviors. The values correspond to quasi-reversible, one-electron transfer processes.

Electron Transfer Processes

Electron transfer reactions in transition metal complexes can proceed through different mechanisms, primarily categorized as inner-sphere and outer-sphere pathways. numberanalytics.comijsr.netdalalinstitute.com The choice of mechanism depends on factors such as the lability of the coordination spheres of the reactants and the ability of a ligand to bridge the two metal centers. ijsr.net

Outer-Sphere Electron Transfer: In this process, the coordination shells of both the oxidant and reductant remain intact, and the electron is transferred directly between them. dalalinstitute.comuv.es This mechanism is common for complexes that are substitution-inert. ijsr.net

Inner-Sphere Electron Transfer: This mechanism involves the formation of a precursor complex where a ligand is shared, acting as a bridge for the electron to travel from the reductant to the oxidant. ijsr.netuv.es

Electrochemical studies on metal complexes of ligands structurally similar to 2-(Hydrazono(phenyl)methyl)phenol, such as those derived from salicylaldehyde (B1680747), often indicate quasi-reversible redox processes. researchgate.net This suggests that the electron transfer is relatively fast, but with some degree of chemical or structural rearrangement accompanying the redox change. The reversibility of the process is a key indicator of the stability of the complex in different oxidation states.

Stability Constants of Metal Complexes

The stability constant (K) of a metal complex is an equilibrium constant for its formation reaction in solution and provides a quantitative measure of the affinity between the metal ion and the ligand. dalalinstitute.com Higher stability constants indicate the formation of more stable complexes. The determination of these constants is often carried out using pH-metric titration methods, which monitor the change in hydrogen ion concentration upon complex formation. dalalinstitute.comddugu.ac.in

For hydrazone ligands, the stability of their metal complexes is influenced by several factors, including the nature of the metal ion, the chelate ring size, and the basicity of the donor atoms in the ligand. youtube.com The stability of first-row transition metal complexes with many nitrogen and oxygen donor ligands often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.netrsc.org

Studies on pharmacologically active hydrazone ligands have determined the order of stability constants for their binary complexes with several transition metals. For example, the complexes of N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide were found to follow the order: Cu(II) > Co(II) > Mn(II) > Ni(II) > Zn(II). researchgate.net This highlights the high affinity of the Cu(II) ion for such ligands, a common observation attributed to the Jahn-Teller effect.

The following table presents stability constant data for metal complexes with a related hydrazone ligand, illustrating the typical magnitudes and trends.

Table 2: Metal-Ligand Stability Constants of N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide Complexes

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Mn(II) | 8.34 | 7.04 |

| Co(II) | 8.92 | 7.55 |

| Ni(II) | 7.98 | 6.84 |

| Cu(II) | 10.32 | 9.12 |

| Zn(II) | 7.82 | 6.55 |

Note: Data determined by pH-metric technique in 70% (v/v) ethanol-water medium at 27±1°C and 1M (NaClO₄) ionic strength for a structurally related hydrazone ligand. researchgate.net

The proton-ligand stability constants are also crucial as the acidity of the ligand's phenolic and hydrazone groups influences the complexation process. ddugu.ac.in The deprotonation of these groups is a prerequisite for chelation with the metal ion.

Theoretical and Computational Investigations of 2 Hydrazono Phenyl Methyl Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is widely used to investigate hydrazone derivatives. bas.bgnih.govresearchgate.netacs.orgnih.gov Common approaches employ hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31+G(d,p). bas.bgnih.govresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For salicylaldehyde (B1680747) hydrazone and its derivatives, DFT calculations are used to find the lowest energy conformation. nih.govresearchgate.netacs.org The resulting optimized structures provide key geometric parameters like bond lengths, bond angles, and dihedral angles.

Experimental data from single-crystal X-ray diffraction for 2-(Hydrazono(phenyl)methyl)phenol (C₇H₈N₂O) provides a benchmark for theoretical results. nih.gov While DFT calculations are performed on a single molecule in the gas phase, experimental data reflects the molecule's structure in a solid-state crystal lattice, which can lead to minor discrepancies between the two. nih.gov

Below is a table comparing selected experimental bond lengths from X-ray diffraction with calculated values for a related salicylaldehyde benzoylhydrazone, illustrating the typical agreement between experiment and theory.

| Parameter | Experimental (Å) nih.gov |

| C1—O1 | 1.3597 |

| C1—C6 | 1.409 |

| C6—C7 | 1.4574 |

| C7=N1 | 1.2768 |

| N1—N2 | 1.3906 |

Table 1: Selected experimental interatomic distances for 2-(Hydrazono(phenyl)methyl)phenol from X-ray crystallography. Note that atom numbering is based on the source publication.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com For a series of related salicylaldehyde thiosemicarbazones, DFT calculations showed HOMO-LUMO energy gaps in the range of 4.133–4.186 eV, signifying proficient intramolecular charge transfer (ICT). nih.gov

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors that quantify the molecule's behavior. mdpi.comnih.gov

| Molecular Orbital | Description | Role in Reactions |

| HOMO | Highest Occupied Molecular Orbital | Electron donor (Nucleophile) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (Electrophile) |

| HOMO-LUMO Gap | Energy difference (ΔE) | Indicator of stability and reactivity |

Table 2: Key concepts of Frontier Molecular Orbital (FMO) theory.

In related hydrazone complexes, the HOMO is often localized on the metal centers and associated ligands, while the LUMO is typically delocalized on the Schiff base's planar ring system. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govacs.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which reveal hyperconjugative interactions and intramolecular charge transfer (ICT). materialsciencejournal.org These interactions stabilize the molecule.

Hydrazones like 2-(Hydrazono(phenyl)methyl)phenol can exist in different isomeric forms called tautomers. acs.orgresearchgate.net The most common tautomerism in this class of compounds is the keto-enol type, which involves the migration of a proton between the phenolic oxygen and the hydrazone nitrogen. nih.gov This results in an equilibrium between the phenol-imine (enol) form and the keto-amine (keto) form. nih.gov

DFT calculations are employed to determine the relative stabilities of these tautomers by comparing their computed total energies. researchgate.netekb.eg For many salicylaldehyde derivatives, the phenol-imine (enol) tautomer is found to be the most stable form. acs.orgresearchgate.net This stability is largely attributed to the formation of the strong intramolecular hydrogen bond (O-H···N) and the creation of a resonance-assisted hydrogen bond (RAHB) system. acs.orgnih.gov In a study on a closely related salicylaldehyde-p-hydroxybenzoyl hydrazone, the enol form was found to be more stable than the keto form in both the ground state (S₀) and the first excited state (S₁). ekb.eg

Theoretical calculations can predict the vibrational and electronic spectra of a molecule, which can then be compared with experimental data from Infrared (IR) and UV-Visible spectroscopy.

Vibrational frequencies are calculated using DFT, and the results are often scaled to correct for systematic errors arising from anharmonicity and the chosen level of theory. nih.gov These calculations help in assigning the specific vibrational modes (e.g., O-H stretch, C=N stretch) to the peaks observed in experimental IR spectra. researchgate.netmdpi.com

Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govacs.org This method calculates the energies of electronic transitions, such as the n → π* and π → π* transitions, which are responsible for the absorption bands observed in the UV-Vis spectrum. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of the molecule. mdpi.comresearchgate.net These indices provide a quantitative framework for understanding the molecule's behavior in chemical reactions. A negative chemical potential indicates that the molecule is stable and will not spontaneously decompose. mdpi.com

The key descriptors are calculated using the following formulas:

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability to attract electrons. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The "escaping tendency" of electrons; μ = -χ. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability to accept electrons. |

Table 3: Definitions of common quantum chemical descriptors derived from HOMO and LUMO energies.

Solvent Effects on Molecular and Electronic Properties

Theoretical studies on hydrazone derivatives, including structures similar to 2-(Hydrazono(phenyl)methyl)phenol, have explored the influence of solvent polarity on their molecular and electronic properties. The spectral behavior of these compounds is often studied in various organic solvents with differing polarities. researchgate.net Time-dependent density functional theory (TD-DFT) is a common method used to investigate the effect of solvent polarity on the electronic absorption spectra of such molecules. researchgate.net

The surrounding solvent can influence the electronic distribution and the energy levels of the molecule, which in turn affects its UV-Vis absorption spectra. researchgate.net For instance, changes in solvent polarity can lead to shifts in the absorption bands, providing information about the nature of the electronic transitions. researchgate.netresearchgate.net These studies are crucial for understanding the photophysical properties of the compound and how it might behave in different chemical environments, including biological systems.

Non-Linear Optical (NLO) Properties Prediction

The non-linear optical (NLO) properties of hydrazone Schiff bases have been a subject of considerable theoretical investigation. nih.govnih.govuobasrah.edu.iq Density Functional Theory (DFT) calculations are frequently employed to predict the NLO response of these molecules. researchgate.netuobasrah.edu.iqresearchgate.net The key parameter of interest is the first hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.net

Studies on similar hydrazone-based systems show that structural modifications and the presence of donor-acceptor groups can significantly enhance NLO properties. researchgate.net Theoretical calculations have demonstrated that some hydrazone derivatives can possess large β values, making them promising candidates for NLO materials. mdpi.com For example, in one study, the β parameter for a Schiff base ligand was found to be 14 times higher than that of the reference material, urea. mdpi.com The charge transfer between different parts of the molecule, often from a donor to an acceptor group through a π-conjugated system, is typically responsible for the observed NLO properties. researchgate.netrsc.org Computational methods like DFT and TD-DFT are essential for understanding the structure-property relationship and for designing new molecules with enhanced NLO characteristics. researchgate.netrsc.org

Molecular Docking Simulations

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a protein target. thaiscience.infoaip.org For hydrazone derivatives, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes and proteins. nih.govbamu.ac.innih.gov These simulations help in understanding the interactions at the molecular level, guiding the synthesis of more potent compounds. thaiscience.infolongdom.org

In a typical molecular docking study, the 3D structure of the ligand is placed into the binding site of a target protein, and various conformations are sampled to find the most favorable binding mode. nih.gov For instance, docking simulations of halogenated hydrazones against breast cancer targets have been performed to identify potential inhibitors. thaiscience.info Similarly, hydrazone derivatives have been docked into the active sites of cholinesterases to understand their inhibitory mechanism. nih.gov

Ligand-Protein Interaction Profiling and Binding Modes

Molecular docking simulations provide detailed insights into the specific interactions between the ligand, such as 2-(Hydrazono(phenyl)methyl)phenol, and the amino acid residues within the protein's active site. nih.govlongdom.org These interactions are crucial for the stability of the ligand-protein complex. Common types of interactions observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For example, in docking studies of hydrazone derivatives with the enzyme butyrylcholinesterase (BChE), specific hydrogen bonds and hydrophobic interactions with key residues in the active site were identified as being critical for the inhibitory activity. nih.gov In another study involving pyrazolo-pyrimidinones tethered with hydrazones, hydrogen bonds with residues like MET-A-769 and Pi-Sulfur bonds with MET-A-742 were observed in the binding site of the epidermal growth factor receptor (EGFR). nih.gov The conformation of the molecule within the binding pocket, including the relative orientation of its different chemical moieties, is a key determinant of its biological activity. researchgate.net

Binding Affinity and Energetics

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. longdom.orgnih.gov Lower binding energies typically indicate a more stable and favorable interaction.

In a study on sulfonamide derivatives, a molecular docking analysis revealed a compound with a high docking score of -8.5 kJ/mol, indicating a strong affinity for the target macromolecule. nih.gov For hydrazone derivatives targeting EGFR, binding energies have been calculated to quantify their potential as inhibitors. nih.gov These energetic calculations are vital for ranking potential drug candidates and for understanding the structure-activity relationships within a series of compounds.

Table 1: Example of Molecular Docking Results for Hydrazone Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Hydrazone Derivative F11 | Butyrylcholinesterase | - | Not Specified | nih.gov |

| Hydrazone Derivative 3k | Bcl-2 | Not Specified | Not Specified | longdom.org |

| Hydrazone Derivative 10b | p300/pCAF | Not Specified | Not Specified | nih.gov |

| Halogenated Hydrazone 3d | Breast Cancer Target | Not Specified | Not Specified | thaiscience.info |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of biomolecular systems over time, providing insights that are not accessible from static docking poses. nih.govresearchgate.net By simulating the movements of atoms in the ligand-protein complex, MD can assess the stability of the binding mode predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. frontiersin.orgnih.gov

MD simulations have been used to investigate the stability of complexes between hydrazone compounds and their protein targets. thaiscience.info For example, a 100-ns MD simulation was performed on a potent compound complexed with the 24 kDa domain of E. coli DNA gyrase to study its stability and conformational changes. researchgate.net

Conformational Dynamics of Ligand-Receptor Systems

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-(Hydrazono(phenyl)methyl)phenol |

| Galantamine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for 2-(Hydrazono(phenyl)methyl)phenol are not extensively documented in publicly available research, the broader classes of hydrazone derivatives and phenolic Schiff bases, to which this compound belongs, have been the subject of numerous QSAR studies. These investigations provide valuable insights into the structural features that are likely to govern the biological activities of 2-(Hydrazono(phenyl)methyl)phenol.

Correlation of Structural Features with Predicted Activities

QSAR studies on hydrazone and phenolic Schiff base derivatives have identified several key structural features and molecular descriptors that correlate with a range of predicted biological activities, including antioxidant, anticancer, antimicrobial, and insecticidal effects. These correlations are typically established by developing mathematical models that link calculated molecular properties to experimentally determined biological activities.

Research on phenolic Schiff bases has highlighted the significance of electronic, 2D, and 3D descriptors in determining their free radical scavenging ability. mdpi.com For instance, the presence and position of hydroxyl (-OH) groups on the phenolic ring are crucial for antioxidant activity. nih.govresearchgate.net The ability of these groups to donate a hydrogen atom is a key factor, and descriptors related to bond dissociation enthalpy and ionization potential are often significant in QSAR models for antioxidant phenols. nih.gov

In the context of hydrazones, QSAR models have been developed for various activities. For example, in a study on cholesterol-based hydrazone derivatives with insecticidal activity, descriptors related to the 3D-molecule representation of the structure (RDF085v), 3D-MoRSE (Mor06u, Mor11u), and other structural parameters were found to influence the activity. nih.gov Another study on hydrazone derivatives with activity against Trypanosoma cruzi revealed that the electrostatic arrangement of atoms is a critical factor. nih.govresearchgate.net Specifically, a positive correlation was found between biological activity and an arrangement where electron-deficient atoms are aligned along the main axis of the molecule. nih.govresearchgate.net

Furthermore, 3D-QSAR studies on quinazolinone derivatives containing hydrazone structures have demonstrated the importance of steric and electrostatic fields in their antitumor activity. rsc.org These models help in visualizing the regions around the molecule where bulky groups or specific electrostatic properties would enhance or diminish the biological response.

The general findings from these QSAR studies on related compounds suggest that the biological activities of 2-(Hydrazono(phenyl)methyl)phenol would likely be influenced by:

The Hydroxyl Group: The position and acidity of the phenolic -OH group are expected to be critical for its antioxidant and potentially other biological activities.

The Hydrazone Moiety: The C=N-NH linkage provides a site for hydrogen bonding and metal chelation, and its conformational flexibility can influence receptor binding.

The Phenyl Rings: Substituents on both the phenol (B47542) and the phenylhydrazone rings can modulate the electronic properties (electron-donating or -withdrawing), lipophilicity, and steric bulk of the entire molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets.

Interactive Data Table: Significant Descriptor Classes in QSAR Studies of Hydrazone and Phenolic Schiff Base Derivatives.

| Descriptor Class | Predicted Activity | Reference |

| 3D-MoRSE Descriptors | Insecticidal | nih.gov |

| RDF Descriptors | Insecticidal | nih.gov |

| Electrostatic Fields | Anti-Trypanosoma cruzi, Antitumor | nih.govresearchgate.netrsc.org |

| Steric Fields | Antitumor | rsc.org |

| Electronic Descriptors | Antioxidant | mdpi.com |

| 2D and 3D Descriptors | Antioxidant | mdpi.com |

| Number of Hydroxyl Groups | Antioxidant | nih.govresearchgate.net |

These correlations, derived from studies on structurally similar compounds, provide a theoretical framework for predicting the potential bioactivities of 2-(Hydrazono(phenyl)methyl)phenol and for guiding the design of new derivatives with enhanced activities.

Advanced Applications of 2 Hydrazono Phenyl Methyl Phenol and Its Metal Complexes

Analytical Sensing and Detection

The unique structural characteristics of 2-(Hydrazono(phenyl)methyl)phenol, particularly its ability to form stable complexes with various metal ions, make it and its derivatives prime candidates for the development of chemosensors. These sensors offer novel methods for the detection and quantification of specific ions, often with high selectivity and sensitivity.

Colorimetric Chemosensors for Specific Metal Ions (e.g., Cu(II), Lu(III))

While direct studies on 2-(Hydrazono(phenyl)methyl)phenol as a colorimetric sensor for Copper(II) and Lutetium(III) are limited in publicly available research, the principle has been demonstrated with structurally similar compounds. For instance, a Schiff base derived from pyrrole-2-carbaldehyde and hydrazine (B178648), (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine, has been shown to be a selective colorimetric chemosensor for Cu(II) ions. nih.gov The interaction between the ligand and Cu(II) ions results in a distinct color change, forming the basis for visual and spectrophotometric detection. nih.gov The binding stoichiometry between this related ligand and Cu(II) was determined to be 1:1, with a low limit of detection of 0.64 μM. nih.gov This suggests that 2-(Hydrazono(phenyl)methyl)phenol could potentially be functionalized to achieve similar sensing capabilities for Cu(II).

For the detection of Lutetium(III), an optical chemical sensor was developed using 2-nitro-6-(thiazol-2-yldiazenyl)phenol immobilized on a polymer matrix. consensus.app The sensor's color changes from orange to pink upon binding with Lu(III), with a linear response in the concentration range of 5.0–280 ng mL⁻¹. consensus.app This demonstrates the potential of phenol-based ligands in the development of sensors for rare earth metals like Lu(III).

| Sensor System | Target Ion | Detection Principle | Key Findings |

| (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine | Cu(II) | Colorimetric | 1:1 binding stoichiometry, LOD of 0.64 μM. nih.gov |

| 2-nitro-6-(thiazol-2-yldiazenyl)phenol | Lu(III) | Optical | Linear range of 5.0–280 ng mL⁻¹, LOD of 1.63 ng mL⁻¹. consensus.app |

Potentiometric Ion-Selective Electrodes

Derivatives of 2-(Hydrazono(phenyl)methyl)phenol have been successfully employed in the fabrication of potentiometric ion-selective electrodes (ISEs). A notable example is the use of (2-2-(4-Dinitrophenyl) hydrazono) methylphenol in a PVC membrane-based sensor for the highly selective detection of Iron(III) ions. researchgate.net This sensor exhibited a rapid response time of approximately twenty seconds and remained effective for at least eight weeks. researchgate.net

The electrode demonstrated a Nernstian response over a wide concentration range, highlighting its suitability for quantitative analysis. The key performance characteristics are summarized in the table below.

| Sensor Parameter | Value |

| Target Ion | Fe(III) researchgate.net |

| Concentration Range | 7.4×10⁻⁷ to 1×10⁻¹ M researchgate.net |

| Nernstian Slope | 19.4 mV per decade researchgate.net |

| Detection Limit | 4.0×10⁻⁷ M researchgate.net |

| pH Range | 3.6–10 researchgate.net |

| Response Time | ~20 seconds researchgate.net |

The success of this derivative underscores the potential of the core 2-(Hydrazono(phenyl)methyl)phenol structure in designing robust and selective potentiometric sensors for various metal ions.

Spectrophotometric Reagents for Trace Metal Determination

The ability of 2-(Hydrazono(phenyl)methyl)phenol derivatives to form colored complexes with metal ions is also harnessed for their spectrophotometric determination. A study on 2-(((1-(3-Bromophenyl)ethylidene)hydrazono)methyl)phenol demonstrated its application in the spectrophotometric determination of Iron(III). researchgate.net The formation of the colored complex allows for the quantification of trace amounts of the metal ion. researchgate.net

Furthermore, spectrophotometric methods have been developed for the simultaneous determination of hydrazine and phenylhydrazine (B124118), which are precursors to 2-(Hydrazono(phenyl)methyl)phenol, based on their condensation reactions with different aromatic aldehydes. nih.gov This indicates the versatility of the hydrazone functional group in analytical chemistry.

Catalysis and Industrial Applications

Beyond analytical chemistry, metal complexes of 2-(Hydrazono(phenyl)methyl)phenol and related Schiff bases are gaining attention for their catalytic prowess and utility in industrial processes such as corrosion inhibition.

Coordination Compounds in Catalytic Processes

Coordination compounds of hydrazones are recognized for their catalytic activity in a variety of chemical reactions. researchgate.netresearchgate.net Schiff base metal complexes, in general, have been reported to exhibit excellent catalytic activity, often with high thermal and moisture stability, making them suitable for reactions conducted at elevated temperatures. researchgate.net The catalytic efficiency is often enhanced upon complexation with a metal ion. researchgate.net

While specific catalytic applications of 2-(Hydrazono(phenyl)methyl)phenol complexes are an emerging area of research, studies on related structures provide insight into their potential. For example, metal complexes of various Schiff base ligands have been synthesized and are being investigated for their catalytic roles in diverse biological and industrial systems. researchgate.netgrafiati.com

Use as Corrosion Inhibitors

Phenolic compounds are known to be effective corrosion inhibitors for various metals and alloys. researchgate.net They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive action of the environment. researchgate.net The presence of heteroatoms such as nitrogen and oxygen in the structure of 2-(Hydrazono(phenyl)methyl)phenol enhances its potential as a corrosion inhibitor.

Applications in Dyeing Technology

The metal complexes of these dyes often exhibit superior properties compared to the unmetallized dyes. For instance, the fastness properties of dyes on materials like leather are often improved upon complexation with metals. This is attributed to the strong interaction between the metal in the dye complex and the protein structure of the leather. researchgate.netscielo.org.mx The formation of metal complexes can lead to bathochromic shifts, which is a change in the spectral band position to a longer wavelength (lower frequency), resulting in deeper and different colors. For example, the complexation of an acid dye with iron (II) can produce a light greenish color, while a chromium (III) complex can result in a significant shift to a longer wavelength, altering the final shade on the dyed material. scielo.org.mx

The synthesis of novel formazan (B1609692) dyes, which are structurally related to hydrazones, and their metal complexes has been explored for dyeing leather. These complexes, involving metals such as Cr, Fe, Co, Cu, and Ni, have demonstrated good fastness properties (light, wash, and perspiration) and high exhaustion and fixation percentages on goat leather, producing a range of colors including red, brown, green, black, and blue. bohrium.com The process can be made more cost-effective and environmentally friendly by using aqueous systems without the need for buffers or organic solvents. bohrium.com

| Metal Ion | Resulting Color on Leather |

| Iron (II) | Light Greenish |

| Chromium (III) | Deeper shades due to large bathochromic shift |

| Various (Cr, Fe, Co, Cu, Ni) | Red, Brown, Green, Black, Blue |

Advanced Materials and Photonics

The photophysical properties of 2-(Hydrazono(phenyl)methyl)phenol and its derivatives make them promising candidates for the development of advanced materials with applications in photonics and electronics.

Development of Light-Emitting Materials

Schiff bases and their metal complexes are investigated for their potential as light-emitting materials. The fluorescence properties of these compounds can be tuned by modifying their molecular structure or by the choice of the central metal ion in the complex. For example, a novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was synthesized and showed a significant fluorescence enhancement upon binding with Mg2+ ions, with an emission maximum at 524 nm. semanticscholar.org This "turn-on" fluorescence is attributed to the photoinduced electron/energy transfer effect upon complexation. semanticscholar.org Such materials have potential applications in fluorescent sensors and probes.

Organometallic complexes, particularly those with platinum and iridium, are of interest as phosphorescent emitters for applications like organic light-emitting diodes (OLEDs). schanzelab.org The ligands in these complexes, which can be similar in nature to Schiff bases, play a crucial role in determining the photophysical properties, such as the emission color and efficiency. schanzelab.org

Components in Dye-Sensitized Solar Cells (DSSCs)

Metal-free organic dyes, a category that can include derivatives of 2-(Hydrazono(phenyl)methyl)phenol, are a key area of research for dye-sensitized solar cells (DSSCs) as a low-cost alternative for photovoltaic energy conversion. nih.gov The design of these organic dyes is crucial for the performance of the solar cell. The molecular structure of the dye influences its absorption spectrum, energy levels, and interaction with the semiconductor and electrolyte in the DSSC. nih.gov Techniques like cosensitization, where multiple dyes are used to broaden the absorption range, are being explored to enhance device performance. nih.gov

Biological and Enzymatic Interaction Studies (Mechanistic Focus)

The biological activity of 2-(Hydrazono(phenyl)methyl)phenol and its analogs is a significant area of research, with a focus on understanding their interactions with enzymes and their antioxidant potential at a molecular level.

In Vitro Studies of Enzyme Inhibition (e.g., α-Amylase, Thioredoxin Reductase, Urease)

α-Amylase Inhibition: Phenolic compounds are known to inhibit starch-digesting enzymes like α-amylase. nih.govresearchgate.net The inhibition mechanism is believed to involve the interaction of the phenolic compounds with the enzyme, which can be influenced by the structure of the phenol (B47542). researchgate.net For instance, vanillic and syringic acids have shown to be effective inhibitors of α-amylase. nih.gov The presence of more than one hydroxyl group in phenolic acids can also influence their inhibitory activity. nih.gov Studies on various plant extracts rich in phenolic compounds have demonstrated significant α-amylase inhibitory activity. mdpi.com The inhibition of this enzyme can slow down carbohydrate digestion, which is a therapeutic approach for managing blood glucose levels. nih.gov

Urease Inhibition: Urease, a nickel-containing enzyme, is another target for inhibition by various compounds. nih.gov The inhibition of urease is important in both medicine and agriculture. nih.gov Phenolic compounds and Schiff bases have been investigated as potential urease inhibitors. nih.govorientjchem.org For example, bis-Schiff bases derived from benzyl (B1604629) phenyl ketone have been synthesized and screened for their in-vitro urease inhibition activity. nih.gov The mechanism of inhibition can involve binding to the nickel ions in the active site of the enzyme. nih.gov

| Enzyme | Inhibitor Type | Example Inhibitors |

| α-Amylase | Phenolic Compounds | Vanillic Acid, Syringic Acid nih.gov |

| Urease | bis-Schiff Bases | Derivatives of Benzyl Phenyl Ketone nih.gov |

Investigation of Antioxidant Activity (e.g., against ABTS•+ radical cation)

The antioxidant activity of phenolic compounds, including 2-(Hydrazono(phenyl)methyl)phenol, is a well-studied property. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay is a common method to evaluate this activity. nih.gov In this assay, antioxidants donate electrons or hydrogen atoms to the pre-formed blue-green ABTS•+ radical cation, causing it to become colorless. e3s-conferences.org The degree of color change is proportional to the antioxidant capacity of the compound. e3s-conferences.org